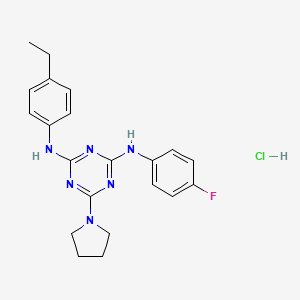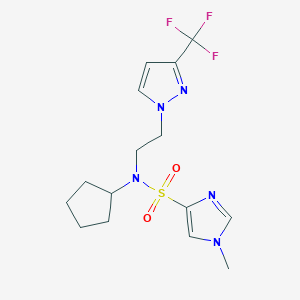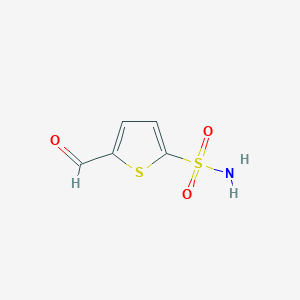![molecular formula C23H25ClN4O4S B2977688 N-(3-(1H-imidazol-1-yl)propyl)-3,5-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215574-88-1](/img/structure/B2977688.png)
N-(3-(1H-imidazol-1-yl)propyl)-3,5-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole, a component of your compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives, including the compound , have been studied for their potential as antimicrobial agents. They have shown activity against various strains of bacteria and fungi, making them candidates for the development of new antibiotics and antifungal medications .
Anti-Tubercular Agents
Compounds containing the imidazole moiety have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. The structure-activity relationship studies of these compounds contribute to the design of more effective drugs to combat tuberculosis .
Anti-Inflammatory and Analgesic Properties
Research has indicated that imidazole derivatives can exhibit anti-inflammatory and analgesic effects. This makes them useful in the development of new medications to treat conditions like arthritis and other inflammatory diseases .
Antitumor Applications
The imidazole ring is present in many compounds with antitumor properties. Scientists are exploring the use of imidazole-containing compounds in cancer therapy, particularly in the synthesis of compounds that can target specific cancer cells .
Antidiabetic Effects
Some imidazole derivatives have been reported to show antidiabetic activity. These compounds can be used to develop new treatments for diabetes, helping to regulate blood sugar levels and improve insulin sensitivity .
pH-Sensitive Polymers
The compound has been used in the synthesis of pH-sensitive polyaspartamide derivatives. These polymers have potential applications in drug delivery systems, where they can release medication in response to the pH levels of different parts of the body .
Neuromuscular Junction Disorders
Imidazole derivatives are being investigated for their use in the treatment and prevention of motor neuron diseases and neuromuscular junction disorders. This research is crucial for developing therapies for conditions such as amyotrophic lateral sclerosis (ALS) .
Synthesis of Functional Molecules
The regiocontrolled synthesis of substituted imidazoles, like the compound , is important for creating functional molecules used in various everyday applications. These methodologies are significant in organic chemistry and material science .
Mechanism of Action
Imidazole Compounds
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Benzothiazole Compounds
The compound also contains a benzothiazole ring. Benzothiazole derivatives have been reported to possess various biological activities, including anti-inflammatory properties .
Pharmacokinetics
The pharmacokinetics of a compound depends on its chemical structure and properties. For instance, the solubility of the compound in water and other polar solvents can influence its absorption, distribution, metabolism, and excretion (ADME) properties .
properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-3,5-dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S.ClH/c1-29-17-12-16(13-18(14-17)30-2)22(28)27(10-5-9-26-11-8-24-15-26)23-25-21-19(31-3)6-4-7-20(21)32-23;/h4,6-8,11-15H,5,9-10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJBBUKQVFDTNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC(=CC(=C4)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-imidazol-1-yl)propyl)-3,5-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

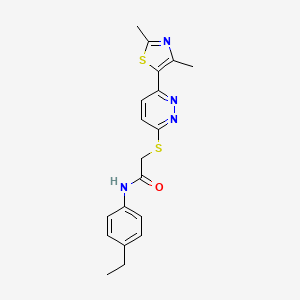
![3-Cyclopropyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl fluoride](/img/structure/B2977608.png)

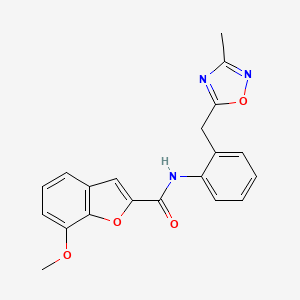

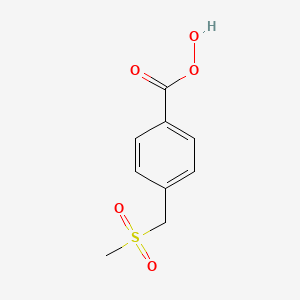
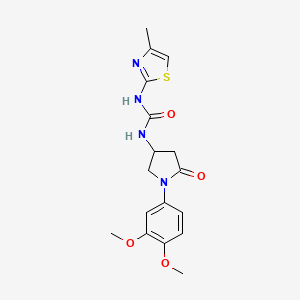
![6-(Cyclobutylmethoxy)imidazo[1,2-b]pyridazine](/img/structure/B2977618.png)
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2977620.png)

![3-[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-fluorophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B2977622.png)
